molecular formula C16H17N3O4S2 B563733 Amido Ethyl Meloxicam (Meloxicam Impurity) CAS No. 881399-30-0

Amido Ethyl Meloxicam (Meloxicam Impurity)

Cat. No.: B563733
CAS No.: 881399-30-0
M. Wt: 379.449
InChI Key: HGTQFLHZAJMDBY-UHFFFAOYSA-N
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Description

Amido Ethyl Meloxicam, also known as Meloxicam Impurity, is a derivative of Meloxicam, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in research settings to study the properties and effects of Meloxicam and its related compounds. It has shown anti-inflammatory, analgesic, and antipyretic properties by inhibiting the production of prostaglandins through the cyclooxygenase-2 (COX-2) pathway .

Mechanism of Action

Target of Action

Amido Ethyl Meloxicam, also known as a Meloxicam Impurity, primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

Amido Ethyl Meloxicam acts by inhibiting COX-2 . This inhibition blocks the production of prostaglandins, which are key mediators of inflammation and pain. By reducing the levels of these compounds, the drug helps to alleviate symptoms associated with conditions like osteoarthritis and rheumatic diseases .

Biochemical Pathways

The primary biochemical pathway affected by Amido Ethyl Meloxicam is the prostaglandin synthesis pathway . By inhibiting COX-2, the drug prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. This results in a decrease in these inflammatory mediators, thereby reducing inflammation and pain.

Result of Action

The inhibition of COX-2 and subsequent reduction in prostaglandin levels result in anti-inflammatory, analgesic, and antipyretic effects . This makes Amido Ethyl Meloxicam effective in the treatment of conditions characterized by pain and inflammation, such as abdominal pain, osteoarthritis, and ankylosing spondylitis .

Preparation Methods

The synthesis of Amido Ethyl Meloxicam involves several steps, starting with the preparation of the core structure of Meloxicam. The synthetic route typically includes the following steps:

Industrial production methods for Amido Ethyl Meloxicam are similar to laboratory synthesis but are scaled up to meet the demands of research and pharmaceutical industries. These methods often involve optimization of reaction conditions to improve yield and reduce production costs .

Chemical Reactions Analysis

Amido Ethyl Meloxicam undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but typically include modified benzothiazine derivatives .

Scientific Research Applications

Amido Ethyl Meloxicam is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of Meloxicam and its impurities.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research on Amido Ethyl Meloxicam helps in understanding the pharmacokinetics and pharmacodynamics of Meloxicam, aiding in the development of more effective NSAIDs.

    Industry: It is used in the pharmaceutical industry for quality control and to ensure the purity of Meloxicam formulations

Comparison with Similar Compounds

Amido Ethyl Meloxicam is similar to other Meloxicam impurities and derivatives, such as:

    Amido Methyl Meloxicam: Another impurity of Meloxicam with similar properties but different molecular structure.

    Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide:

    Methyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide:

Amido Ethyl Meloxicam is unique due to its specific amido group, which influences its chemical behavior and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S2/c1-4-19(16-17-9-10(2)24-16)15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTQFLHZAJMDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC=C(S1)C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716206
Record name N-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881399-30-0
Record name N-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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